![molecular formula C18H28 B14697706 bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene CAS No. 25190-87-8](/img/structure/B14697706.png)
bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene is a complex organic compound with a unique structure that includes multiple cyclic and unsaturated components. This compound is known for its versatility in various chemical reactions and its applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of bicyclo[2.2.1]hepta-2,5-diene typically involves the condensation of cyclopentadiene with acetylene under pressure, yielding a 40-45% product . This reaction is conducted under controlled conditions to ensure the desired yield and purity of the compound.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hepta-2,5-diene may involve the use of zeolite catalysts to facilitate the dimerization process . The choice of catalyst and reaction conditions can significantly impact the efficiency and selectivity of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hepta-2,5-diene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form different products.
Reduction: Reduction reactions can be performed using reducing agents to modify the structure of the compound.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of bicyclo[2.2.1]hepta-2,5-diene include Lewis bases, which can react with the compound to form various products . The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of bicyclo[2.2.1]hepta-2,5-diene depend on the specific reaction conditions and reagents used. For example, the dimerization of this compound can produce norbornadiene dimers with high selectivity when using appropriate catalysts .
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hepta-2,5-diene has a wide range of applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of various organic materials, such as polycyclic hydrocarbons.
Biology: The compound is used in the study of biological processes and the development of bioactive molecules.
Medicine: It is involved in the synthesis of pharmaceuticals and other medicinal compounds.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hepta-2,5-diene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Bicyclo[2.2.1]hepta-2,5-diene can be compared with other similar compounds, such as:
Bicyclo[2.2.1]hept-2-ene: This compound has a similar bicyclic structure but differs in its unsaturation and functional groups.
Bicyclo[2.2.1]hepta-2,5-diene-rhodium (I) chloride dimer: This compound is a rhodium complex with a similar bicyclic structure, used in catalysis.
The uniqueness of bicyclo[2.2.1]hepta-2,5-diene lies in its ability to undergo a wide range of chemical reactions and its applications in various fields of research and industry.
Propiedades
Número CAS |
25190-87-8 |
|---|---|
Fórmula molecular |
C18H28 |
Peso molecular |
244.4 g/mol |
Nombre IUPAC |
bicyclo[2.2.1]hepta-2,5-diene;ethene;(4E)-hexa-1,4-diene;prop-1-ene |
InChI |
InChI=1S/C7H8.C6H10.C3H6.C2H4/c1-2-7-4-3-6(1)5-7;1-3-5-6-4-2;1-3-2;1-2/h1-4,6-7H,5H2;3-4,6H,1,5H2,2H3;3H,1H2,2H3;1-2H2/b;6-4+;; |
Clave InChI |
GXXRDSJORVPUFQ-NGRWPUITSA-N |
SMILES isomérico |
CC=C.C/C=C/CC=C.C=C.C1C2C=CC1C=C2 |
SMILES canónico |
CC=C.CC=CCC=C.C=C.C1C2C=CC1C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


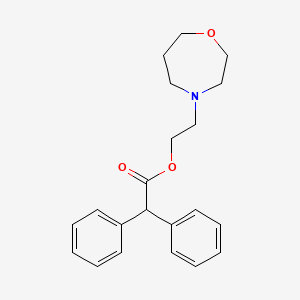
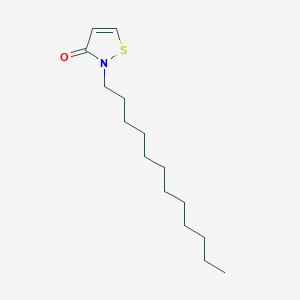
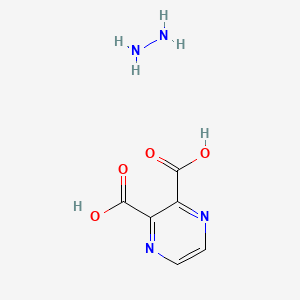
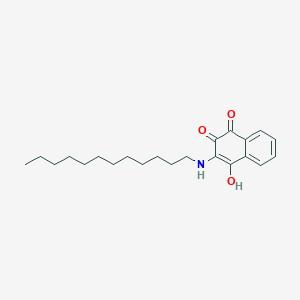

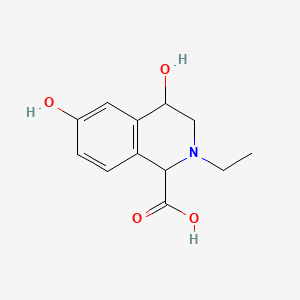




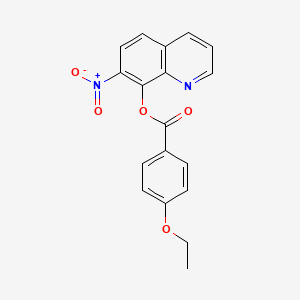

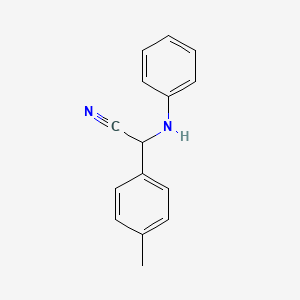
![[3-(ethoxycarbonylamino)phenyl] N-(4-iodophenyl)carbamate](/img/structure/B14697701.png)
